N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide
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Overview
Description
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide is an organic compound with the molecular formula C22H24N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline core substituted with diethyl and ethylphenyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the diethyl and ethylphenyl groups. This can be achieved through Friedel-Crafts alkylation using diethylamine and ethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the amidation of the substituted quinoline with diethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the diethyl and ethylphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various electrophiles or nucleophiles, Lewis acid catalysts, solvents like dichloromethane or toluene.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.
Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives find applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide: This compound has a methyl group instead of an ethyl group on the phenyl ring. It may exhibit different biological activities and chemical reactivity.
N,N-diethyl-2-(4-chlorophenyl)quinoline-4-carboxamide: This compound has a chlorine atom instead of an ethyl group on the phenyl ring. The presence of the chlorine atom can significantly alter its chemical and biological properties.
N,N-diethyl-2-(4-fluorophenyl)quinoline-4-carboxamide: This compound has a fluorine atom instead of an ethyl group on the phenyl ring. Fluorine substitution can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N,N-diethyl-2-(4-ethylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-4-16-11-13-17(14-12-16)21-15-19(22(25)24(5-2)6-3)18-9-7-8-10-20(18)23-21/h7-15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSLADMWQIGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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